
3-(Aminomethyl)oxetan-3-amine dihydrochloride
Overview
Description
3-(Aminomethyl)oxetan-3-amine dihydrochloride is a chemical compound with the molecular formula C4H11Cl2N2O. It is a derivative of oxetane, a four-membered cyclic ether, and contains two amine groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
Mechanism of Action
Target of Action
The primary targets of 3-(Aminomethyl)oxetan-3-amine dihydrochloride are reported to be β-lactamase, phosphatidylinositol 5-phosphate 4-kinase (PI5P4K), phosphoinositide 3-kinase delta (PI3Kδ), and phosphoinositide 3-kinase gamma (PI3Kγ) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This could result in changes to the cellular processes controlled by these targets .
Biochemical Pathways
The compound affects the pathways controlled by its targets. For instance, inhibition of PI3Kδ and PI3Kγ can affect the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, cell survival, and angiogenesis .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. For instance, if it inhibits PI3Kδ and PI3Kγ, it could potentially suppress cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
3-(Aminomethyl)oxetan-3-amine dihydrochloride plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as β-lactamase, which is involved in antibiotic resistance. The compound acts as an inhibitor of β-lactamase, thereby preventing the breakdown of β-lactam antibiotics and enhancing their efficacy . Additionally, this compound interacts with phosphatidylinositol-5-phosphate-4-kinase and phosphatidylinositol-3-kinase, which are involved in cell signaling pathways . These interactions suggest that the compound may modulate signaling pathways and influence cellular responses.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with phosphatidylinositol-5-phosphate-4-kinase and phosphatidylinositol-3-kinase suggests that it may modulate signaling pathways involved in cell growth, differentiation, and survival . Additionally, this compound has been observed to affect gene expression by altering the activity of transcription factors and other regulatory proteins. This can lead to changes in the expression of genes involved in cellular metabolism and other critical processes.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of β-lactamase, inhibiting its activity and preventing the breakdown of β-lactam antibiotics . This inhibition enhances the efficacy of these antibiotics against resistant bacterial strains. Additionally, this compound interacts with phosphatidylinositol-5-phosphate-4-kinase and phosphatidylinositol-3-kinase, modulating their activity and influencing cell signaling pathways . These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of β-lactamase activity and modulation of cell signaling pathways . These effects are important for understanding the compound’s potential therapeutic applications and its stability in various environments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to inhibit β-lactamase activity and enhance the efficacy of β-lactam antibiotics without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, this compound may affect metabolic flux by modulating the activity of enzymes involved in cellular metabolism . These interactions can influence the levels of metabolites and the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may interact with binding proteins that facilitate its localization and accumulation in specific tissues . These interactions are important for understanding the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within cells, where it exerts its effects . For example, this compound may localize to the cytoplasm or nucleus, depending on the presence of specific targeting signals . These localization patterns are important for understanding the compound’s mechanism of action and its potential effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)oxetan-3-amine dihydrochloride typically involves the reaction of oxetane with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the dihydrochloride salt. The general reaction scheme is as follows:
- Oxetane + Formaldehyde + Ammonia → 3-(Aminomethyl)oxetan-3-amine
- 3-(Aminomethyl)oxetan-3-amine + Hydrochloric Acid → this compound
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)oxetan-3-amine dihydrochloride undergoes various chemical reactions, including:
- Oxidation : The amine groups can be oxidized to form corresponding nitro or nitroso compounds.
- Reduction : The compound can be reduced to form primary amines.
- Substitution : The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution : Reagents like alkyl halides or acyl chlorides are used under basic conditions.
- Oxidation : Nitro or nitroso derivatives.
- Reduction : Primary amines.
- Substitution : Various substituted amines or amides.
Scientific Research Applications
3-(Aminomethyl)oxetan-3-amine dihydrochloride is used in a wide range of scientific research applications:
- Chemistry : It serves as a building block for the synthesis of more complex molecules.
- Biology : The compound is used in the study of enzyme inhibitors and receptor ligands.
- Medicine : It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
- Industry : The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds:
- 3-Aminooxetane
- 3-(Hydroxymethyl)oxetan-3-amine
- 3-(Methylamino)oxetan-3-amine
Uniqueness: 3-(Aminomethyl)oxetan-3-amine dihydrochloride is unique due to its dual amine functionality and the presence of the oxetane ring. This combination of structural features imparts distinct reactivity and biological activity compared to other similar compounds. The dihydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
3-(aminomethyl)oxetan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-1-4(6)2-7-3-4;;/h1-3,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVLEUYAOATFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

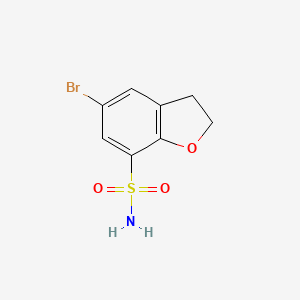

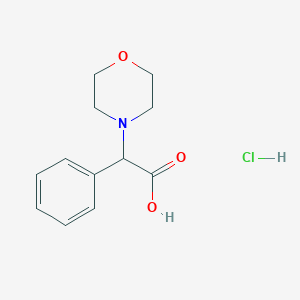
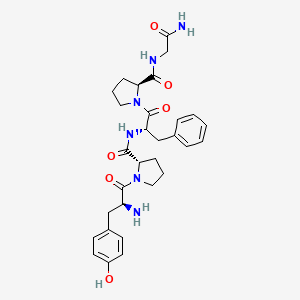
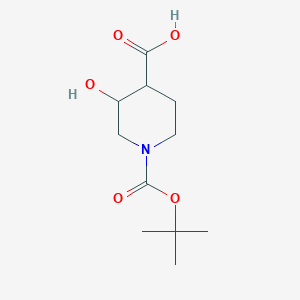
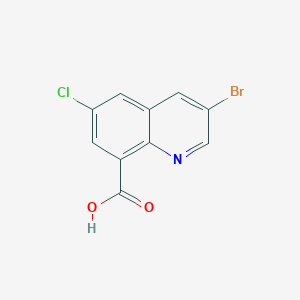

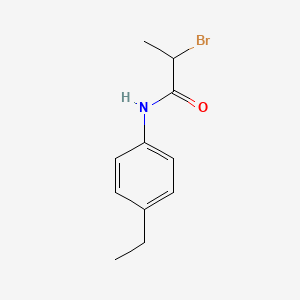
![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)
![6-Fluorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1445735.png)


![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)
